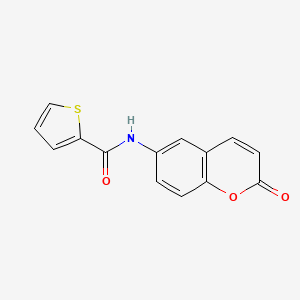

N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide

Description

N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide is a synthetic hybrid molecule combining a coumarin (2-oxo-2H-chromen-6-yl) core with a thiophene-2-carboxamide moiety. Coumarins are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s synthesis typically involves coupling reactions between functionalized coumarin derivatives and thiophene carbonyl chlorides, as seen in analogous systems .

Properties

IUPAC Name |

N-(2-oxochromen-6-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3S/c16-13-6-3-9-8-10(4-5-11(9)18-13)15-14(17)12-2-1-7-19-12/h1-8H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIYQJDQGDVCPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide typically involves the reaction of 6-amino-2H-chromen-2-one with thiophene-2-carbonyl chloride in the presence of a base, such as triethylamine, under reflux conditions . The reaction proceeds through the formation of an amide bond between the amino group of the coumarin derivative and the carbonyl group of the thiophene derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Coumarin-Based Sulfonamides

lists N-(2-oxo-2H-chromen-6-yl)sulfonamide derivatives (compounds 2–8) with varying sulfonyl substituents (Table 1). These compounds differ in:

- Substituent Bulk : Cyclohexane (compound 2) vs. smaller propane (compound 4).

- Electron Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in compound 6) vs. electron-donating groups (e.g., 4-methoxyphenyl in compound 7).

Key Insight : Bulkier substituents (e.g., cyclohexane) correlate with higher synthetic yields, while electron-withdrawing groups may enhance stability but reduce solubility.

Thiophene Carboxamide Derivatives

- Compound 7g (): N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide exhibits potent apoptotic activity (docking score: −9.41 kcal/mol against EGFR TKD) due to the quinazolinone-thiophene hybrid structure .

- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Features a nitro group on the phenyl ring, leading to planar geometry (dihedral angle: 8.5°–13.5° between rings) and weak C–H⋯O/S interactions in crystal packing .

Comparison : The coumarin-thiophene hybrid lacks the nitro group’s strong electron-withdrawing effects but benefits from coumarin’s inherent bioactivity.

Hybrids with Alternative Cores

- Compound 9 (): A coumarin formimidate (2-oxo-2H-chromen-7-yl (E)-N-(2-oxo-2H-chromen-6-yl) formimidate) shows strong antimicrobial and antibiofilm activity, suggesting that carboxamide substitution (vs. formimidate) modulates target selectivity .

- Compound 6o (): Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate demonstrates the impact of ester and hydroxyl groups on solubility and hydrogen bonding .

Physicochemical and Structural Properties

- Crystallography: N-(2-nitrophenyl)thiophene-2-carboxamide () adopts a planar conformation with weak non-classical hydrogen bonds, whereas coumarin derivatives may exhibit greater conformational flexibility due to the lactone ring .

- Solubility : Sulfonamide substituents () increase polarity but may reduce membrane permeability compared to thiophene-carboxamide hybrids.

Biological Activity

N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article provides a comprehensive overview of its synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies from diverse sources.

Chemical Structure and Synthesis

N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide can be synthesized through various methods, including condensation reactions involving chromene derivatives and thiophene carboxylic acids. The compound's structure is characterized by the presence of a chromene moiety linked to a thiophene ring, which is believed to contribute to its biological properties.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide against various cancer cell lines. For instance, in vitro assays indicated significant cytotoxic effects against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The IC50 values for these cell lines were reported as follows:

These findings suggest that the compound may act as a promising candidate for further development in cancer therapeutics.

The proposed mechanism of action for N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide involves the induction of apoptosis in cancer cells. Studies indicate that the compound triggers G2/M phase arrest and modulates key apoptotic pathways by downregulating anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors.

Neuroprotective Effects

In addition to its antitumor properties, N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide has shown neuroprotective effects. Research indicates that it may inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. The compound demonstrated selective inhibition with an IC50 value of 0.89 µM against MAO-B, suggesting its potential utility in treating conditions like Alzheimer's disease .

Comparative Analysis with Other Compounds

To contextualize the biological activity of N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide, a comparative analysis with other related compounds was conducted:

| Compound | Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | Anticancer | 6.40 | |

| Chromeno[3,2-c]pyridines | Neuroprotection and anti-Alzheimer's | 0.89 |

This table highlights that while N-(2-oxo-2H-chromen-6-yl)thiophene-2-carboxamide exhibits promising activity, other derivatives may offer enhanced potency or different therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.